The synthesis of sodium 1-carboxylatoethyl stearate typically involves the esterification reaction between stearic acid and lactic acid under alkaline conditions. The general reaction can be summarized as follows:
The molecular structure of sodium 1-carboxylatoethyl stearate consists of a long hydrophobic hydrocarbon chain derived from stearic acid and a hydrophilic carboxylate group from lactic acid. This dual nature contributes to its emulsifying properties. The structural formula can be represented as follows:
Sodium 1-carboxylatoethyl stearate can undergo various chemical reactions:
The mechanism of action of sodium 1-carboxylatoethyl stearate is primarily related to its interaction with proteins in food systems. It forms complexes with gluten proteins in dough, enhancing the gluten network's elasticity and gas-holding capacity during fermentation. This results in improved volume and texture of baked products.
Sodium 1-carboxylatoethyl stearate has diverse applications:
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